2-(((2-(4-Ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol
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Overview
Description
2-(((2-(4-Ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(4-Ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the ethoxy and methoxy groups: These functional groups can be introduced via nucleophilic substitution reactions.
Formation of the pyrimidine ring: This step often involves the condensation of suitable precursors under controlled conditions.
Thioether formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((2-(4-Ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(((2-(4-Ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol would depend on its specific interactions with molecular targets. These might include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor modulation: Interaction with cellular receptors, leading to changes in cell signaling pathways.
DNA/RNA interaction: Binding to nucleic acids, potentially affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
- 2-(((2-(4-Methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol
- 2-(((2-(4-Ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol
Uniqueness
The unique combination of functional groups in 2-(((2-(4-Ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol may confer distinct chemical properties and biological activities compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.
Properties
IUPAC Name |
2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-5-32-21-11-8-17(12-22(21)31-4)24-26-20(15(2)33-24)14-34-25-27-19(13-23(29)28-25)16-6-9-18(30-3)10-7-16/h6-13H,5,14H2,1-4H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIDLMAULNJXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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